2-(Cyclohexylmethyl)-6-iodophenol
Description
2-(Cyclohexylmethyl)-6-iodophenol is a phenolic compound characterized by a cyclohexylmethyl substituent at the 2-position and an iodine atom at the 6-position of the aromatic ring. Its molecular formula is C₁₃H₁₇IO, with a molecular weight of 340.18 g/mol. The iodine atom introduces significant steric bulk and polarizability, influencing its reactivity and physical properties, such as melting point and solubility. This compound is of interest in medicinal chemistry and materials science due to the unique electronic effects of iodine and the hydrophobic cyclohexylmethyl group.
Properties
Molecular Formula |
C13H17IO |
|---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-6-iodophenol |
InChI |
InChI=1S/C13H17IO/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2 |
InChI Key |
CDFLHWAWCDISGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C(=CC=C2)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-6-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of a cyclohexylmethyl group. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring using iodine and an oxidizing agent such as sodium iodide and hydrogen peroxide. The cyclohexylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-6-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Quinones.
Reduction: 2-(Cyclohexylmethyl)-6-hydroxyphenol.
Substitution: 2-(Cyclohexylmethyl)-6-aminophenol or 2-(Cyclohexylmethyl)-6-thiolphenol.
Scientific Research Applications
2-(Cyclohexylmethyl)-6-iodophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-6-iodophenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the cyclohexylmethyl group provides hydrophobic interactions. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Physicochemical and Reactivity Comparison
| Property | 2-(Cyclohexylmethyl)-6-iodophenol | 6-Chloro Analogue | Cyclohexyl Methylphosphonate |
|---|---|---|---|
| Molecular weight | 340.18 g/mol | 248.73 g/mol | 192.19 g/mol |
| Polarizability | High (due to iodine) | Moderate | Low |
| Solubility in water | Low | Moderate | Very low |
| Reactivity in SNAr* | Moderate (iodine as leaving group) | High (Cl⁻ better LG) | N/A |
*SNAr: Nucleophilic aromatic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
